6-Hydroxy-2-methylisoquinolin-1(2H)-one
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Overview
Description
6-Hydroxy-2-methylisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a hydroxyl group at the 6th position and a methyl group at the 2nd position on the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-methylisoquinolin-1(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-methylbenzaldehyde with hydroxylamine hydrochloride followed by cyclization can yield the desired compound. The reaction conditions typically involve the use of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 6-oxo-2-methylisoquinolin-1(2H)-one, while reduction can produce 6-hydroxy-2-methylisoquinoline.
Scientific Research Applications
6-Hydroxy-2-methylisoquinolin-1(2H)-one has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxyisoquinoline: Lacks the methyl group at the 2nd position.
2-Methylisoquinolin-1(2H)-one: Lacks the hydroxyl group at the 6th position.
6-Methoxy-2-methylisoquinolin-1(2H)-one: Has a methoxy group instead of a hydroxyl group at the 6th position.
Uniqueness
6-Hydroxy-2-methylisoquinolin-1(2H)-one is unique due to the presence of both the hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H9NO2 |
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Molecular Weight |
175.18 g/mol |
IUPAC Name |
6-hydroxy-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C10H9NO2/c1-11-5-4-7-6-8(12)2-3-9(7)10(11)13/h2-6,12H,1H3 |
InChI Key |
SLHQPFQVVOCOIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC(=C2)O |
Origin of Product |
United States |
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